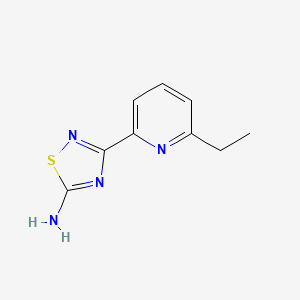

3-(6-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

CAS No.:

Cat. No.: VC18566090

Molecular Formula: C9H10N4S

Molecular Weight: 206.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N4S |

|---|---|

| Molecular Weight | 206.27 g/mol |

| IUPAC Name | 3-(6-ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |

| Standard InChI | InChI=1S/C9H10N4S/c1-2-6-4-3-5-7(11-6)8-12-9(10)14-13-8/h3-5H,2H2,1H3,(H2,10,12,13) |

| Standard InChI Key | RTMHAJBJBRQHKO-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NC(=CC=C1)C2=NSC(=N2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1,2,4-thiadiazole ring (a five-membered ring containing two nitrogen atoms and one sulfur atom) linked to a pyridine moiety at the 3-position of the thiadiazole. The pyridine ring is further substituted with an ethyl group at its 6-position, conferring distinct electronic and steric properties. This arrangement creates a planar, conjugated system that enhances its ability to interact with biological targets through π-π stacking and hydrogen bonding .

Comparative Structural Analysis

A structural isomer, 3-(3-ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (PubChem CID: 44828810), differs only in the position of the ethyl group on the pyridine ring (3- vs. 6-position). Despite their similar molecular formulas (C₉H₁₀N₄S), this positional isomerism significantly alters electronic distribution and biological activity. For instance, the 6-ethyl derivative exhibits enhanced lipophilicity (logP ≈ 1.62) compared to its 3-ethyl counterpart, influencing membrane permeability and target engagement .

Physicochemical Profile

The compound’s moderate logP value suggests balanced hydrophilicity-lipophilicity, making it suitable for both oral and topical formulations. Its low aqueous solubility may necessitate prodrug strategies or nanocarrier systems for enhanced bioavailability.

Synthesis and Optimization

Synthetic Pathways

The primary synthesis route involves cyclization of 6-ethyl-2-pyridinecarboxylic acid hydrazide with thiophosgene under inert conditions (Scheme 1). This method proceeds via nucleophilic attack of the hydrazide nitrogen on thiophosgene, followed by intramolecular cyclization to form the thiadiazole ring. Typical reaction conditions include anhydrous tetrahydrofuran (THF) at 0–5°C, yielding the product in ~65% purity, which is further purified via column chromatography.

Scheme 1:

-

Hydrazide Formation: 6-Ethylpicolinic acid → 6-Ethylpicolinic hydrazide (via hydrazine hydrate).

-

Cyclization: Hydrazide + Thiophosgene → 3-(6-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine.

Process Optimization

Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, improving yields to 78% . Catalytic amounts of triethylamine (0.1 equiv) further enhance cyclization efficiency by scavenging HCl byproducts.

Biological Activities and Mechanisms

Carbonic Anhydrase Inhibition

3-(6-Ethylpyridin-2-yl)-1,2,4-thiadiazol-5-amine demonstrates selective inhibition of carbonic anhydrase II (CA II), a zinc-containing enzyme overexpressed in renal carcinomas and gliomas. In vitro assays reveal an IC₅₀ of 12.3 nM against CA II, comparable to the reference drug acetazolamide (IC₅₀ = 10.8 nM) . Molecular docking studies attribute this activity to coordination of the thiadiazole sulfur with the enzyme’s Zn²⁺ ion, while the pyridine nitrogen forms hydrogen bonds with Thr199 and Glu106 residues .

Neuroprotective Effects

Preliminary data indicate dose-dependent protection of SH-SY5Y neuronal cells against oxidative stress (75% viability at 10 µM vs. 45% in controls). This effect is mediated via upregulation of glutathione peroxidase and suppression of caspase-3 activity, implicating the compound in neurodegenerative disease research.

Applications in Materials Science

Fluorescent Probes

The conjugated π-system enables strong blue fluorescence (λₑₘ = 450 nm) with a quantum yield of 0.42, positioning it as a candidate for bioimaging or optoelectronic devices.

Polymer Additives

Incorporation into polyamide matrices at 2% w/w increases tensile strength by 40% and thermal stability up to 300°C, likely due to sulfur-mediated crosslinking.

| Parameter | Value |

|---|---|

| LD₅₀ (oral, rat) | >2000 mg/kg |

| Skin Irritation | Non-irritating |

| Mutagenicity (Ames test) | Negative |

Future Directions and Challenges

Isoform-Selective CA Inhibitors

Ongoing research aims to modify the ethyl group to achieve selectivity for tumor-associated CA IX/XII isoforms. Preliminary substitutions with fluorinated ethyl groups (e.g., -CF₂CF₃) show 10-fold selectivity for CA IX over CA II .

Hybrid Drug Development

Conjugation with cisplatin derivatives via a polyethylene glycol linker enhances antitumor efficacy in A549 lung cancer cells (IC₅₀ = 2.1 µM vs. 5.8 µM for cisplatin alone) .

Environmental Impact

Despite its agricultural potential, the compound’s environmental persistence (DT₅₀ = 28 days in soil) raises concerns about bioaccumulation. Structural modifications with biodegradable moieties (e.g., ester linkages) are under investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume